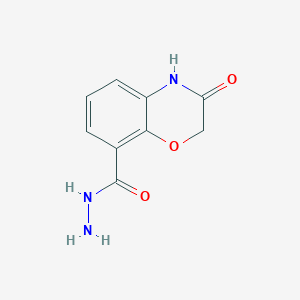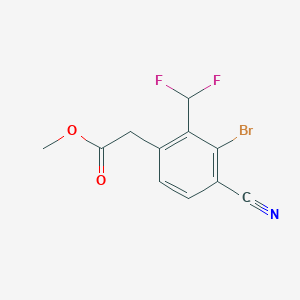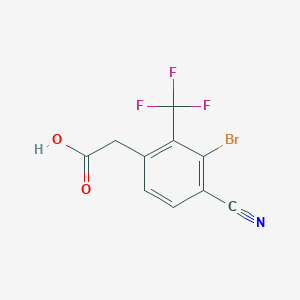![molecular formula C11H13NO B1417197 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol CAS No. 2209086-85-9](/img/structure/B1417197.png)
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Overview
Description
“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 2209086-85-9 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 4-(3-aminobicyclo[1.1.1]pentan-1-yl)phenol .
Molecular Structure Analysis
The InChI code for “4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is 1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a solid at ambient temperature . It is stored at ambient temperature .Scientific Research Applications
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol: Scientific Research Applications: The compound “4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” belongs to a class of compounds that include the bicyclo[1.1.1]pentane (BCP) motif, which has garnered substantial interest in medicinal chemistry due to its unique structural properties. Below are potential scientific research applications based on the properties of BCP derivatives:
Medicinal Chemistry Lead Optimization
BCP derivatives are being explored for their potential to serve as lead compounds in drug discovery. Their rigid structure can be advantageous in designing molecules with specific binding affinities and selectivities .
Molecular Rods
In materials science, BCP derivatives have been used as molecular rods due to their rigid and linear structure, which can be beneficial in constructing complex molecular architectures .
Molecular Rotors
BCP motifs can function as molecular rotors, components that allow for controlled rotational motion within a molecular entity, which can be applied in the development of dynamic materials .
Supramolecular Linker Units
The unique geometry of BCP derivatives makes them suitable for use as linker units in supramolecular chemistry, where they can help form stable and well-defined structures .
Liquid Crystals
Due to their structural rigidity and anisotropy, BCP derivatives can be utilized in the design of liquid crystals for display technologies .
FRET Sensors
BCP derivatives have been investigated for use in Förster Resonance Energy Transfer (FRET) sensors, which are important tools in biological research for studying molecular interactions .
Metal–Organic Frameworks (MOFs)
The BCP motif can be incorporated into MOFs, which are porous materials with applications ranging from gas storage to catalysis .
Advanced Research Reagents
Companies like MilliporeSigma offer this compound for advanced research applications, indicating its utility in various scientific studies .
Each application leverages the unique structural features of BCP derivatives to fulfill specific roles in scientific research and development.
Expedient synthesis of 3-phenylbicyclo [1.1.1]pentan-1-amine MilliporeSigma - 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .
properties
IUPAC Name |
4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZZILDQZEXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



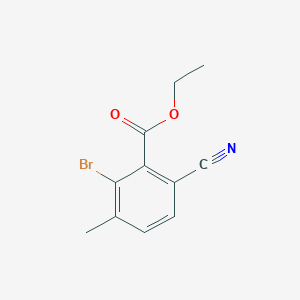
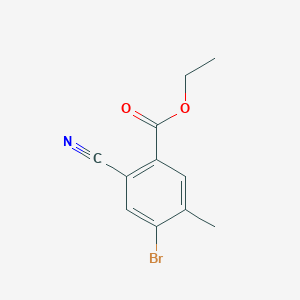
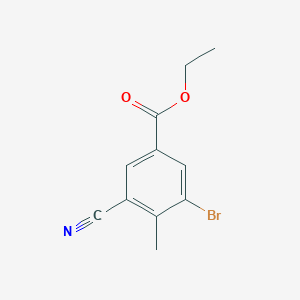
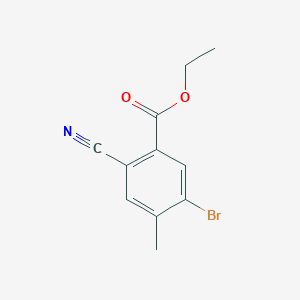
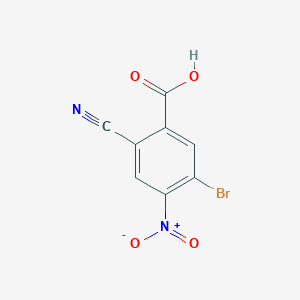
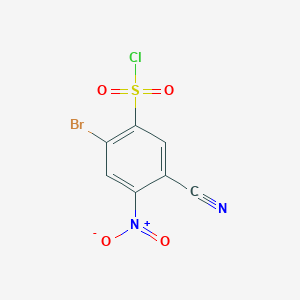

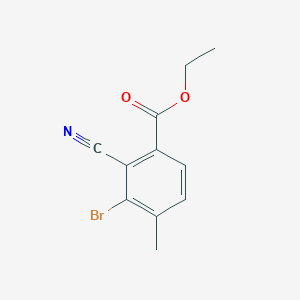

![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
